

Olgotrelvir Prodrug Conversion to AC1115: A Technical Whitepaper

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Compound of Interest

Compound Name: *Olgotrelvir*

Cat. No.: *B15136762*

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Abstract

Olgotrelvir (formerly STI-1558) is an orally administered prodrug designed for the treatment of COVID-19. It exhibits a dual mechanism of action by targeting both the SARS-CoV-2 main protease (Mpro) and human cathepsin L, crucial for viral replication and entry, respectively.[1] [2] A key feature of **Olgotrelvir**'s pharmacokinetic profile is its efficient, non-enzymatic conversion in the plasma to its active metabolite, AC1115.[1] This whitepaper provides a comprehensive overview of the available technical information regarding this conversion, including a proposed mechanism, and outlines the general experimental approaches used to characterize such transformations. While specific quantitative data on the conversion kinetics remain proprietary, this guide synthesizes the current understanding to inform further research and development.

Introduction to Olgotrelvir and its Active Metabolite, AC1115

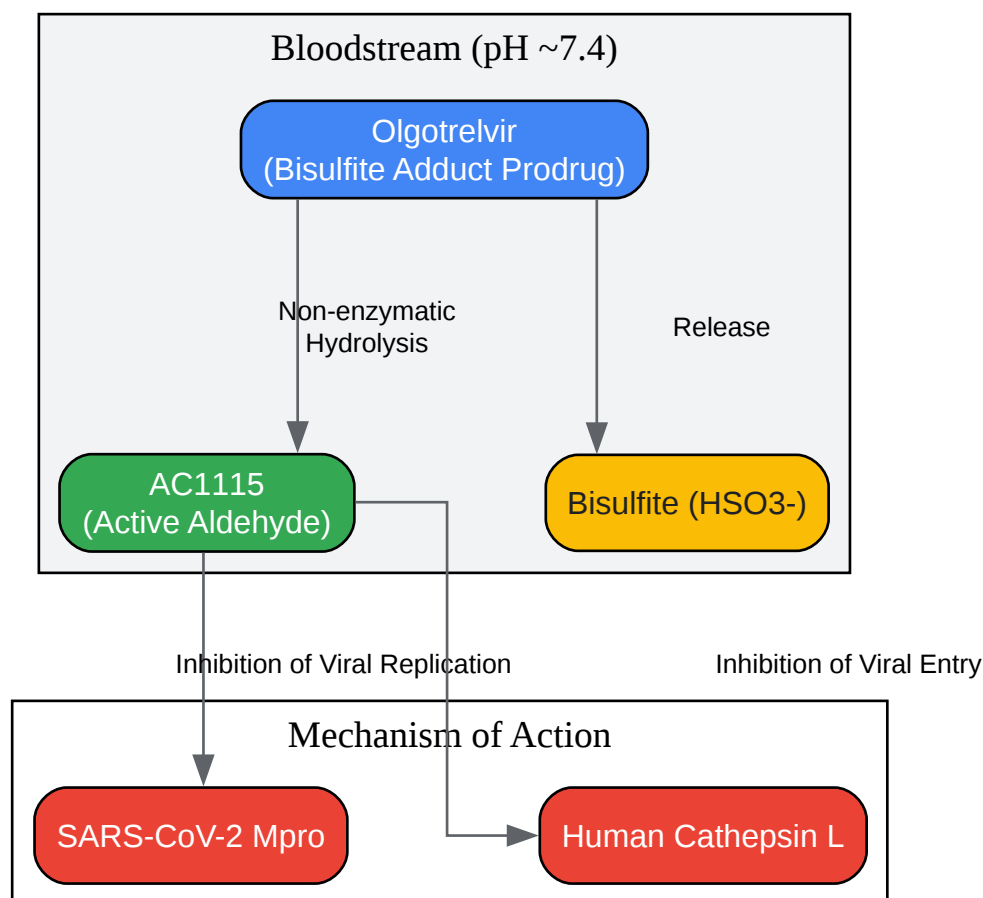
Olgotrelvir was developed to provide a standalone oral antiviral therapy for COVID-19, mitigating the need for pharmacokinetic enhancers like ritonavir.[1] Its active form, AC1115, is a potent inhibitor of both the viral Mpro and the host's cathepsin L. The prodrug strategy enhances oral bioavailability, allowing for effective systemic concentrations of AC1115 to be achieved.[1]

The Prodrug Conversion Mechanism

Olgotrelvir is chemically characterized as a bisulfite adduct of its active aldehyde form, AC1115. This structural feature is central to its non-enzymatic conversion in the bloodstream.

Proposed Non-Enzymatic Hydrolysis

The conversion of **Olgotrelvir** to AC1115 is understood to occur via spontaneous hydrolysis in the physiological environment of the plasma.[1] Bisulfite adducts of aldehydes are known to be reversible and their stability is pH-dependent. At the near-neutral pH of blood plasma (approximately 7.4), the equilibrium is expected to favor the dissociation of the adduct, releasing the active aldehyde, AC1115, and bisulfite.



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Prodrug conversion and mechanism of action.

Quantitative Data

As of the latest available public data, specific quantitative parameters for the conversion of **Olgotrelvir** to AC1115 in human plasma have not been published. This includes the rate of conversion, the plasma half-life of **Olgotrelvir**, and the peak concentration (Cmax) and time to peak concentration (Tmax) specifically for the conversion process. Clinical trial results have focused on the overall pharmacokinetic profile of the active metabolite, AC1115, and the clinical efficacy and safety of **Olgotrelvir** administration.[3]

Table 1: Summary of Publicly Available Pharmacological Information

Parameter	Description	Finding	Citation
Prodrug	Olgotrelvir (STI-1558)	An orally bioavailable prodrug.	[1]
Active Metabolite	AC1115	Potent inhibitor of SARS-CoV-2 Mpro and human cathepsin L.	[2]
Conversion Location	Plasma	The conversion from Olgotrelvir to AC1115 occurs in the plasma.	[1]
Conversion Type	Non-enzymatic	The conversion process does not require enzymatic activity.	[1]
Chemical Nature	Bisulfite Adduct	Olgotrelvir is a bisulfite adduct of the active aldehyde, AC1115.	

Experimental Protocols

Detailed experimental protocols for the study of **Olgotrelvir**'s conversion to AC1115 are not publicly available. However, based on standard practices in pharmaceutical sciences, the

following methodologies would be employed to characterize this prodrug conversion.

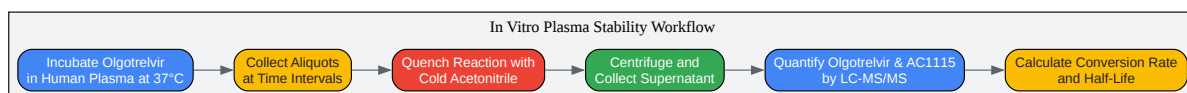
In Vitro Plasma Stability Assay

This assay is fundamental to determining the rate of non-enzymatic conversion.

Objective: To quantify the rate of conversion of **Olgotrelvir** to AC1115 in human plasma and determine the half-life of the prodrug.

Methodology:

- **Sample Preparation:** **Olgotrelvir** is incubated in fresh human plasma at a predefined concentration at 37°C.
- **Time-Point Sampling:** Aliquots of the plasma sample are taken at various time points (e.g., 0, 5, 15, 30, 60, 120 minutes).
- **Reaction Quenching:** The conversion process in the aliquots is stopped, typically by protein precipitation with a cold organic solvent (e.g., acetonitrile) containing an internal standard.
- **Sample Processing:** The samples are centrifuged to pellet the precipitated proteins, and the supernatant is collected.
- **LC-MS/MS Analysis:** The concentrations of both **Olgotrelvir** and AC1115 in the supernatant are quantified using a validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method.
- **Data Analysis:** The concentration of **Olgotrelvir** versus time is plotted, and the half-life ($t_{1/2}$) of the conversion is calculated.



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Workflow for in vitro plasma stability assay.

Bioanalytical Method for Quantification

A robust and validated bioanalytical method is crucial for accurately measuring the concentrations of **Olgotrelvir** and AC1115 in biological matrices.

Objective: To develop and validate a sensitive and specific method for the simultaneous quantification of **Olgotrelvir** and AC1115 in human plasma.

Methodology:

- **Technique:** Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the standard for its high sensitivity and selectivity.
- **Sample Preparation:** Protein precipitation is a common and efficient method for plasma samples.
- **Chromatography:** Reversed-phase chromatography is typically used to separate the prodrug and its metabolite from endogenous plasma components.
- **Mass Spectrometry:** A triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode is used for detection and quantification. Specific precursor-to-product ion transitions for both **Olgotrelvir** and AC1115, as well as an internal standard, are monitored.
- **Validation:** The method would be validated according to regulatory guidelines (e.g., FDA or EMA) for linearity, accuracy, precision, selectivity, recovery, and matrix effects.

Conclusion

Olgotrelvir is an innovative prodrug that leverages a non-enzymatic, pH-dependent conversion in the plasma to release its active metabolite, AC1115. This design offers the advantage of high oral bioavailability without the need for a metabolic enhancer. While the precise quantitative details of this conversion are not yet in the public domain, the underlying chemical principles of bisulfite adduct hydrolysis provide a strong basis for its mechanism. The experimental workflows outlined in this whitepaper represent the standard industry practices that would be used to fully characterize the pharmacokinetics of this promising antiviral agent. Further

publication of clinical and pharmacokinetic data will be invaluable to the scientific community for a more complete understanding of **Olgotrelvir**'s disposition in humans.

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- 3. Sorrento Announces Phase 3 Trial Met Primary Endpoint and Key Secondary Endpoint in Mild or Moderate COVID-19 Adult Patients Treated with Ovydso (Olgotrelvir), an Oral Mpro Inhibitor as a Standalone Treatment for COVID-19 - BioSpace [biospace.com]
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